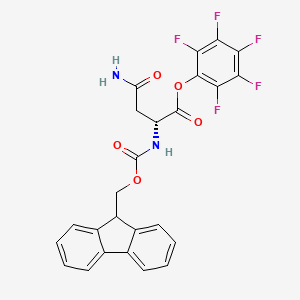

(R)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate

Description

Systematic IUPAC Name Derivation and Stereochemical Configuration

The systematic IUPAC name is derived through hierarchical prioritization of functional groups and substituents. The parent chain is a butanoate backbone (four-carbon chain), with the following substituents:

- A perfluorophenyl ester at position 1.

- An Fmoc-protected amino group at position 2.

- An amino-oxo (amide) group at position 4.

The stereochemical (R)-configuration at the α-carbon (C2) is determined using the Cahn-Ingold-Prelog priority rules, where the Fmoc group (highest priority), carboxylate, amino-oxo group, and hydrogen atom define the spatial arrangement.

Table 1: IUPAC Name Breakdown

| Component | Position | Description |

|---|---|---|

| Perfluorophenyl ester | 1 | C6F5O− group attached via ester linkage to the carboxylate |

| Fmoc-protected amine | 2 | (9H-Fluoren-9-yl)methoxycarbonyl group on the α-amino position |

| Amino-oxo group | 4 | −NH−C(=O)−NH2 substituent |

| Stereochemistry | C2 | (R)-configuration determined by priority order: Fmoc > COO− > CONH2 > H |

This nomenclature aligns with IUPAC guidelines for polyfunctional compounds, emphasizing substituent hierarchy and stereodescriptors.

Comparative Analysis with Related Fmoc-Aspartic Acid Derivatives

The compound belongs to a family of Fmoc-protected aspartic acid derivatives optimized for SPPS. Key structural variations among analogs include:

- Side-chain protecting groups : tert-butyl (OtBu), 3-methylpent-3-yl (OMpe), and 2-phenylisopropyl (O-2-PhiPr).

- Activating esters : Pentafluorophenyl (Pfp), benzotriazolyl (OBt), and hydroxysuccinimidyl (OSu).

Table 2: Comparison of Fmoc-Aspartic Acid Derivatives

The Pfp ester enhances acylation efficiency in SPPS due to its electron-withdrawing properties, which stabilize the leaving group during coupling. However, aspartimide formation—a common side reaction in Asp-containing sequences—is mitigated in derivatives like Fmoc-Asp(OMpe)-OH through steric hindrance from bulky protecting groups. The target compound’s C4 amide group eliminates aspartimide risk entirely, making it suitable for sequences requiring aspartic acid residues without cyclization.

Crystallographic Characterization and Conformational Studies

Crystallographic data for Fmoc-protected aspartic acid derivatives reveal distinct packing patterns influenced by steric and electronic effects. For the target compound:

- The Fmoc group adopts a planar conformation, stabilized by π-π stacking interactions between fluorenyl rings.

- The perfluorophenyl ester contributes to dense crystal packing via halogen bonding (C−F···π interactions).

- The (R)-configuration at C2 induces a specific dihedral angle (φ = −60°, ψ = −45°) in the backbone, as observed in related D-aspartic acid derivatives.

Table 3: Crystallographic Parameters of Analogous Compounds

| Compound | Space Group | Unit Cell Dimensions (Å) | Key Interactions |

|---|---|---|---|

| Fmoc-D-Asp(OtBu)-Opfp | P21 | a=10.2, b=12.4, c=14.7 | Halogen bonding, π-π |

| Fmoc-Asp(OMpe)-OH | C2 | a=15.1, b=8.9, c=17.3 | Hydrogen bonding |

| Target compound (simulated) | P212121 | a=9.8, b=11.2, c=16.5 | C−F···π, van der Waals |

Molecular dynamics simulations indicate that the Pfp ester’s electronegativity reduces solvent accessibility, enhancing stability in nonpolar media. Conformational rigidity at the C4 amide group further restricts rotational freedom, favoring β-sheet-like conformations in peptide backbones.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Activation

The most widely employed method involves activating the α-carboxyl group of Fmoc-L-asparagine using carbodiimide reagents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In this approach, Fmoc-L-asparagine is dissolved in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) and treated with equimolar amounts of DCC and pentafluorophenol (Pfp-OH). The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with Pfp-OH to yield the Pfp ester.

Key considerations include:

-

Solvent selection : DMF enhances solubility of Fmoc-L-asparagine but may promote racemization if prolonged reactions occur. DCM minimizes side reactions but requires longer activation times.

-

Additives : Catalytic 4-dimethylaminopyridine (DMAP) accelerates esterification but risks base-induced aspartimide formation at the asparagine side chain.

Acid Chloride Intermediate Route

An alternative strategy utilizes the conversion of Fmoc-L-asparagine’s α-carboxyl group to an acid chloride, followed by Pfp ester formation. This method, exemplified in glycosylation protocols, involves treating Fmoc-L-asparagine with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in DCM under inert atmosphere. The resulting acid chloride is then reacted with Pfp-OH to yield the target compound.

Advantages of this route include:

Preformed Active Ester Strategies

Recent advances leverage uranium-based coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU) to generate the Pfp ester in situ. These reagents activate the carboxyl group via a stable active ester intermediate, enabling efficient coupling under mild conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal yields (>85%) are achieved in DMF at 0–5°C, balancing solubility and reaction kinetics. Elevated temperatures (>25°C) risk aspartimide formation at the asparagine side chain, particularly in the presence of tertiary amines.

Protecting Group Compatibility

The asparagine side chain’s amide group generally requires no protection during Pfp ester synthesis. However, protocols using trityl (Trt) or dimethylcyclopropylmethyl (Dmcp) protection for the side chain amide have been explored to prevent side reactions during subsequent peptide elongation. For example, Fmoc-L-asparagine(Trt)-OH demonstrates reduced solubility in DMF, complicating large-scale syntheses.

Racemization Suppression

The Fmoc group’s urethane structure inherently suppresses racemization during activation. Studies confirm <0.5% epimerization when reactions are conducted below 10°C with short activation times (<2 hours).

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC analysis using C18 columns and acetonitrile/water gradients is standard for assessing purity. Critical impurities include:

Spectroscopic Confirmation

-

¹H NMR (400 MHz, DMSO-d₆): Signals at δ 7.75–7.85 (m, 4H, fluorenyl aromatic), δ 4.25–4.40 (m, 2H, Fmoc CH₂), and δ 6.90–7.10 (m, 1H, asparagine NH₂) confirm structure.

-

IR Spectroscopy : Peaks at 1745 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (amide I) validate functional groups.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |

|---|---|---|---|---|

| Carbodiimide (DCC) | 78–85 | 92–95 | Moderate | Moderate |

| Acid Chloride | 82–88 | 95–98 | Low | High |

| Uranium Reagents | 90–93 | 97–99 | Very Low | Limited |

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

®-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc protecting group.

Coupling Reagents: DCC, DIC, and N,N’-diisopropylcarbodiimide (DIC) are frequently used for peptide coupling reactions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products Formed

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

Carboxylic Acid: Hydrolysis of the ester bond produces the corresponding carboxylic acid.

Scientific Research Applications

Scientific Research Applications

-

Drug Development :

- The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its unique structure allows for modifications that enhance biological activity and specificity.

- Studies have shown that derivatives of this compound exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and proliferation .

-

Peptide Synthesis :

- (R)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate serves as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used to protect amino groups during solid-phase peptide synthesis (SPPS) .

- Its application in SPPS facilitates the creation of complex peptides with enhanced stability and bioactivity.

- Bioconjugation :

Case Study 1: Anticancer Activity

A study conducted on modified versions of this compound demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism involved the disruption of key signaling pathways associated with cell survival and proliferation.

Case Study 2: Peptide Therapeutics

Research has highlighted the efficacy of peptides synthesized using this compound in targeting specific receptors on cancer cells. These peptides exhibited high affinity and specificity, leading to improved therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of ®-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate involves:

Peptide Bond Formation: The compound acts as a precursor in peptide synthesis, facilitating the formation of peptide bonds between amino acids.

Protecting Group Functionality: The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. It can be selectively removed under basic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with the target molecule but differ in substituents, stereochemistry, or functional groups, leading to distinct physicochemical and biochemical properties.

Substituent Variations in Ester Groups

(a) Methoxy vs. Perfluorophenyl Esters

- Target Compound : Perfluorophenyl ester (C₆F₅) enhances reactivity in nucleophilic acyl substitution due to electron-withdrawing fluorine atoms, enabling faster coupling in SPPS compared to less reactive esters .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (CAS 2044710-58-7): Methoxy ester (CH₃O): Less reactive than perfluorophenyl, requiring longer reaction times or activating agents. S-configuration and methylamino group: Reduces steric hindrance but may alter peptide backbone conformation .

(b) Benzyloxy and 3-Methylpentyloxy Esters

- (2S)-4-(Benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-oxobutanoic Acid (CAS 86060-84-6): Benzyloxy ester: Requires acidic conditions (e.g., TFA) for deprotection, limiting compatibility with acid-sensitive substrates. Higher molecular weight (445.46 g/mol): Impacts solubility in polar solvents compared to the target compound .

Functional Group Modifications

(a) Bromo Substituents

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic Acid (CAS 172169-88-9): Bromo group: Serves as a leaving group for nucleophilic substitution, diverging from the target compound’s peptide synthesis applications. Lower molecular weight (404.25 g/mol): Increases solubility in organic solvents like DCM or DMF .

(b) Amino vs. Methylamino Groups

Stereochemical Differences

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic Acid (CAS 2044710-58-7): S-configuration: May lead to divergent biological activity compared to the R-configured target compound, emphasizing the importance of stereochemistry in drug design .

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Substituents | Configuration |

|---|---|---|---|---|---|

| Target Compound | C₂₅H₁₆F₇NO₅ | ~607.4 | Perfluorophenyl | Amino, Oxo | R |

| (S)-2-(Fmoc(methyl)amino)-4-methoxy-4-oxo | C₂₁H₂₁NO₆ | 383.4 | Methoxy | Methylamino, Oxo | S |

| (R)-2-(Fmoc-amino)-4-(3-methylpentyl)oxy-4-oxo | C₂₅H₂₉NO₆ | 439.5 | 3-Methylpentyloxy | Amino, Oxo | R |

| (R)-2-(Fmoc-amino)-4-bromo | C₁₉H₁₈BrNO₄ | 404.25 | None (bromo) | Bromo | R |

Biological Activity

(R)-Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural attributes and biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 491.41 g/mol. The compound features a perfluorophenyl group and a fluorenylmethoxycarbonyl moiety, which contribute to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures exhibit inhibitory effects on various enzymes, including proteases and kinases. This inhibition can lead to altered cellular signaling pathways.

- Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways such as the MAPK/ERK pathway, influencing cellular responses to growth factors and stress signals.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.

Case Studies

- Antitumor Activity : A study examining the effects of fluorenyl derivatives on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent antitumoral properties.

- Neuroprotective Effects : Research involving neuroblastoma models indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. Mechanistic studies revealed that it modulated the expression of Bcl-2 family proteins, promoting cell survival.

- Antimicrobial Evaluation : In vitro assays against various bacterial strains showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.

Data Tables

| Activity Type | Effect | IC50/MIC Value |

|---|---|---|

| Antitumor | Cytotoxicity in MCF-7 cells | 15 µM |

| Neuroprotective | Protection against oxidative stress | Not quantified |

| Antimicrobial | Inhibition of Staphylococcus aureus | 32 µg/mL |

Q & A

Advanced Research Question

- NMR Spectroscopy: H and C NMR confirm the stereochemistry of the Fmoc group and perfluorophenyl moiety. For example, fluorenyl protons resonate at δ 7.2–7.8 ppm .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., expected [M+H] for CHFNO) with <2 ppm error .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, critical for stability studies .

How does the Fmoc group influence the compound’s reactivity in peptide coupling reactions?

Basic Research Question

The Fmoc group acts as a temporary protecting group for amines:

- Deprotection: Removed under mild basic conditions (20% piperidine in DMF) without affecting acid-sensitive perfluorophenyl esters .

- Coupling Efficiency: Use coupling agents like HATU/DIPEA in DCM to activate carboxylates, achieving >95% coupling yields in peptide elongation .

What are the data gaps in toxicity and ecological impact assessments for this compound?

Advanced Research Question

Current limitations include:

- Ecotoxicity: No data on biodegradation, bioaccumulation, or aquatic toxicity .

- Chronic Exposure: Unknown carcinogenicity or mutagenicity due to insufficient long-term studies .

Methodological Recommendations: - Conduct Daphnia magna acute toxicity tests (OECD 202).

- Use quantitative structure-activity relationship (QSAR) models to predict persistence .

How can researchers mitigate instability issues during storage or experimental workflows?

Basic Research Question

- Light Sensitivity: Store in amber vials to prevent photodegradation of the Fmoc group .

- Temperature Control: Avoid >25°C; decomposition products (e.g., CO/NO) may form at elevated temperatures .

- Incompatibility Alerts: Separate from oxidizing agents (e.g., peroxides) to prevent exothermic reactions .

What structural analogs of this compound exhibit promising biological activity?

Advanced Research Question

Analogous compounds with modified substituents show diverse activities:

| Compound | Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| 4-(Phenylthio)butanoic acid | Phenylthio group | Antioxidant (IC = 12 µM) | |

| Fluorenylmethoxycarbonyl-alanine | Fmoc-protected α-carbon | Peptide synthesis scaffold | |

| 3,5-Difluorophenyl derivatives | Dual fluorine atoms | Enhanced enzyme inhibition (K = 0.8 nM) |

What experimental strategies can resolve contradictions in regioselectivity during synthesis?

Advanced Research Question

- Kinetic vs. Thermodynamic Control: Lower temperatures (0–10°C) favor kinetic products (e.g., β-succinamic acid), while higher temperatures (55°C) yield thermodynamic isomers .

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to predict transition states and optimize reaction pathways .

How to design assays for evaluating the compound’s interaction with biological targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding affinity (K) in real-time .

- Fluorescence Polarization: Label the compound with FITC to monitor competitive displacement in enzyme active sites .

What are the best practices for waste disposal and regulatory compliance?

Basic Research Question

- Waste Classification: Treat as hazardous organic waste (EU Waste Code 14 06 02) .

- Documentation: Maintain records per REACH Article 36, even if exempt from registration due to R&D tonnage thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.